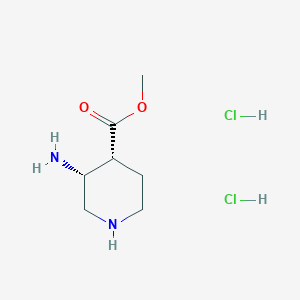
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" is a derivative of aminopiperidine, which is a structural motif present in various pharmacologically active compounds. The synthesis and characterization of related compounds have been explored in several studies, indicating the significance of such derivatives in medicinal chemistry .
Synthesis Analysis
The synthesis of related aminopiperidine derivatives typically involves multiple steps, starting from readily available precursors. For instance, the synthesis of (R)-3-aminopiperidine dihydrochloride was achieved from Ethyl nipecotate through chiral separation, Boc protection, aminolysis, Hofmann rearrangement, and deprotection into hydrochloride, with an overall yield of 43.1% . Similarly, the synthesis of 3-methylaminopiperidine, an intermediate for Balofloxacin, was performed in four steps from nicotinic amide, with high yields reported for each step .
Molecular Structure Analysis
The molecular structure of aminopiperidine derivatives is characterized by the presence of an aminopiperidine ring, which can be substituted at various positions to yield different compounds. For example, the crystal structure of a related compound, 2-amino-4-methylpyridinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate, was determined, showing how the cations, anions, and water molecules are linked via hydrogen bonds, forming a three-dimensional structure .
Chemical Reactions Analysis
Aminopiperidine derivatives can undergo various chemical reactions, which are essential for their transformation into pharmacologically active agents. The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was assessed, indicating that specific substitutions on the aminopiperidine ring can lead to compounds with significant biological activity . The synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride also involved reactions such as condensation, N-alkylation, and hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminopiperidine derivatives are influenced by their molecular structure. The characterization of these compounds typically involves techniques such as FT-IR, 1H NMR, MS, and HPLC to confirm their purity and structural integrity . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Reversible Blocking of Amino Groups
One methodological application relevant to amino compounds like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" involves the reversible blocking of amino groups. Butler et al. (1968) demonstrated the use of maleic anhydride for reversible amino group blocking, an approach potentially applicable for protecting the amino group in the synthesis and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" (Butler, Harris, Hartley & Leberman, 1968).
Asymmetric Synthesis and Catalysis
Asymmetric synthesis represents a critical area of application. Davis and Deng (2007) described the asymmetric synthesis of 2H-azirine 3-carboxylates, showcasing methodologies that could be adapted for synthesizing chiral piperidine derivatives like "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" with specific stereochemical configurations (Davis & Deng, 2007).
Aminocarbonylation Reactions
Takács et al. (2014) explored the use of piperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation, a reaction relevant to the functionalization and application of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" in synthesizing complex organic molecules (Takács, Kabak-Solt, Mikle & Kollár, 2014).
Antimicrobial Activity
Nagashree et al. (2013) synthesized methyl-2-aminopyridine-4-carboxylate derivatives to evaluate their antimicrobial activity, suggesting that derivatives of "Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride" could also be explored for potential antimicrobial properties (Nagashree, Mallu, Mallesha & Bindya, 2013).
Enantioselective Catalysis
Wang et al. (2018) investigated the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, a study highlighting the potential for developing enantioselective catalysts based on piperidine derivatives for synthesizing biologically active compounds (Wang, Zhao, Xue & Chen, 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)5-2-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROQJVWNWMHOAQ-PVNUIUKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCNC[C@@H]1N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

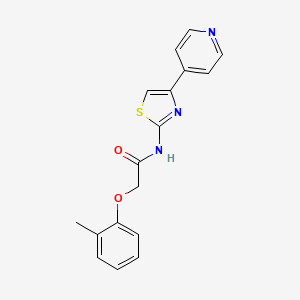
![N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2541165.png)



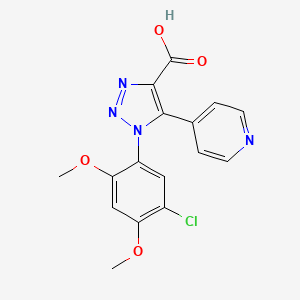

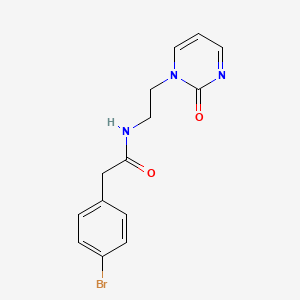
![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2541176.png)

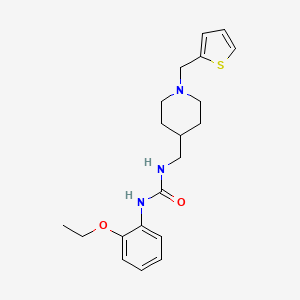
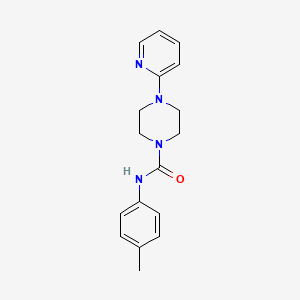
![4-[(1E)-3-(2-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl]-1,3-benzodioxole-5-carboxylic acid](/img/structure/B2541181.png)
![(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2541186.png)